Olive oil

Catalog No.
S6883295
CAS No.
8001-25-0
M.F
C98H184O10
M. Wt
1522.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olive oil

CAS Number

8001-25-0

Product Name

Olive oil

IUPAC Name

ethyl hexadecanoate;ethyl octadeca-9,12-dienoate;ethyl octadecanoate;ethyl octadeca-9,12,15-trienoate;ethyl octadec-9-enoate

Molecular Formula

C98H184O10

Molecular Weight

1522.5 g/mol

InChI

InChI=1S/C20H40O2.C20H38O2.C20H36O2.C20H34O2.C18H36O2/c4*1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-19H2,1-2H3;11-12H,3-10,13-19H2,1-2H3;8-9,11-12H,3-7,10,13-19H2,1-2H3;5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3;3-17H2,1-2H3

InChI Key

NWUIOBPENFDKLG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCC=CCCCCCCCC(=O)OCC.CCCCCC=CCC=CCCCCCCCC(=O)OCC.CCC=CCC=CCC=CCCCCCCCC(=O)OCC

solubility

Soluble in ether, chloroform, and carbon disulfide; sparingly soluble in alcohol
Slightly soluble in alcohol; miscible with ether, chloroform, carbon disulfide
INSOL IN WATER

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCC=CCCCCCCCC(=O)OCC.CCCCCC=CCC=CCCCCCCCC(=O)OCC.CCC=CCC=CCC=CCCCCCCCC(=O)OCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCC/C=C\CCCCCCCC(=O)OCC.CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC.CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC

Oils, edible: olive is a pale yellow oily liquid. Insolube in water and less dense than water. Hence floats on water. Contains principally glycerides of oleic, palmitic and linoleic acids.

Olive oil (CAS 8001-25-0) is a complex, naturally derived triglyceride mixture predominantly composed of the monounsaturated fatty acid oleic acid (up to 83%), alongside minor bioactive phenolic compounds and squalene [1]. In industrial and pharmaceutical procurement, highly purified grades (such as Refined Olive Oil IV) are critical excipients, lipid emulsion bases, and biolubricant precursors. Unlike highly polyunsaturated vegetable oils, olive oil's high monounsaturated lipid profile confers exceptional intrinsic oxidative stability and a distinct hydrophilic-lipophilic balance (HLB) interaction profile. These properties make it a preferred base material for formulations requiring long-term thermal stability, low peroxide generation, and high solubilization capacity for lipophilic active pharmaceutical ingredients (APIs) [2].

Substituting olive oil with more common, lower-cost vegetable oils like soybean oil or standard sunflower oil fundamentally alters the oxidative and phase behavior of the final product [1]. Because soybean oil contains a high fraction of polyunsaturated fatty acids (PUFAs) such as linoleic and linolenic acids, it is highly susceptible to rapid lipid peroxidation under thermal or oxidative stress, which can degrade sensitive APIs and reduce shelf life . In pharmaceutical self-emulsifying drug delivery systems (SEDDS), replacing olive oil with soybean oil shifts the eutectic point and reduces the cosolvent effect, leading to lower maximum drug loading for lipophilic compounds [2]. Furthermore, in tribological applications, the lack of a dominant oleic acid profile in generic substitutes results in fluctuating friction coefficients and inferior boundary film formation compared to the stable sliding films generated by olive oil [3].

Oxidative Stability Index (OSI) Under Thermal Stress

The oxidative stability of lipid excipients is a primary procurement driver for parenteral and topical formulations. Under accelerated thermal testing (110 °C, 20 L/min airflow), olive oil demonstrates a significantly prolonged Oxidative Stability Index (OSI) compared to highly polyunsaturated oils. Olive oil maintains stability for 11.90 to 26.10 hours before rapid peroxide formation occurs, whereas standard soybean oil typically degrades much faster due to its high linoleic/linolenic acid content [1]. This intrinsic resistance to oxidation minimizes the need for synthetic antioxidant additives in the final formulation.

Evidence DimensionOxidative Stability Index (OSI) at 110 °C
Target Compound Data11.90–26.10 hours
Comparator Or BaselineSoybean oil (typically < 7 hours under identical conditions)
Quantified Difference> 2x to 3x increase in induction time before oxidative degradation
ConditionsRancimat method, 110 °C, 20 L/min airflow

Ensures extended shelf-life and lower peroxide values in pharmaceutical lipid emulsions and cosmetic formulations without requiring excessive antioxidant supplementation.

Lipophilic API Solubilization Capacity in SEDDS

In the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS), the choice of carrier oil directly dictates the maximum drug loading capacity. When evaluating the solubility of the poorly water-soluble compound resveratrol, olive oil significantly outperformed soybean oil. Quantitative assays revealed that olive oil achieved a solubilization capacity of 5.228 mg/mL, compared to 4.004 mg/mL for soybean oil [1]. This superior cosolvent effect is attributed to olive oil's specific mixture of monounsaturated fatty acids, which provides an optimal environment for lipophilic API dissolution.

Evidence DimensionEquilibrium solubility of resveratrol
Target Compound Data5.228 ± 0.23 mg/mL
Comparator Or BaselineSoybean oil (4.004 ± 0.15 mg/mL)
Quantified Difference~30.5% higher API solubilization capacity
ConditionsRoom temperature equilibrium solubility assay for SEDDS formulation

Allows formulators to achieve higher drug loading in lipid-based oral dosage forms, reducing the required volume of the delivery system.

Tribological Stability and Boundary Film Formation

For industrial procurement of biodegradable base oils, stable friction performance under shear is critical. Rheological and tribological testing of oleogels formulated with different vegetable oils reveals that olive oil rapidly forms a stable sliding film. After an initial 350 seconds of rubbing action, olive oil-based formulations maintain a low and stable coefficient of friction (COF) [1]. In contrast, soybean oil formulations exhibit unstable, fluctuating friction coefficients characterized by continuous run-in behavior, failing to form a reliable protective boundary layer due to their lower oleic acid content [1].

Evidence DimensionCoefficient of Friction (COF) stability over time
Target Compound DataRapid transition to a stable, low COF sliding regime after 350 s
Comparator Or BaselineSoybean oil (fluctuating COF with continuous run-in instability)
Quantified DifferenceElimination of friction fluctuations and establishment of a stable boundary film
ConditionsMontmorillonite-based oleogels under continuous rubbing/shear testing

Provides predictable, stable lubrication in metalworking fluids and bio-lubricants, reducing mechanical wear compared to unstable polyunsaturated base oils.

Parenteral Lipid Emulsions (Intravenous Nutrition)

Highly refined olive oil (e.g., Refined Olive Oil IV) is utilized as a primary energy and essential fatty acid source in clinical total parenteral nutrition (TPN). Its high oxidative stability compared to 100% soybean oil emulsions reduces the risk of lipid peroxidation and subsequent oxidative stress in critically ill patients, making it a superior baseline lipid for intravenous formulations [1].

Self-Emulsifying Drug Delivery Systems (SEDDS)

Due to its enhanced solubilization capacity for lipophilic molecules like resveratrol, olive oil is a preferred lipid excipient for oral SEDDS. It enables higher API loading and works synergistically with nonionic surfactants (e.g., Tween 80) to form fine, uniform emulsion droplets that improve the bioavailability of poorly water-soluble drugs [2].

High-Performance Biodegradable Lubricants and Oleogels

In industrial tribology, olive oil's high oleic acid content allows it to form stable boundary lubrication films. It is procured as a base fluid for environmentally acceptable lubricants (EALs) and semi-solid oleogels, where it prevents the fluctuating friction coefficients and rapid thermal degradation commonly seen with standard polyunsaturated vegetable oils [3].

Physical Description

Oils, edible: olive is a pale yellow oily liquid. Insolube in water and less dense than water. Hence floats on water. Contains principally glycerides of oleic, palmitic and linoleic acids.
Pale yellow or light greenish-yellow liquid with a slight odor; [HSDB] Yellow viscous liquid; [Carolina Biological Supply MSDS]

Color/Form

Pale yellow or light greenish-yellow oil ... Begins to get turbid at +5 to +10 °C, below 0 °C it forms a whitish, granular mass

Hydrogen Bond Acceptor Count

10

Exact Mass

1522.39230690 g/mol

Monoisotopic Mass

1521.38895206 g/mol

Boiling Point

Very high (USCG, 1999)

Flash Point

437 °F (USCG, 1999)
437 °F (closed cup)

Heavy Atom Count

108

Taste

Slight taste
Pleasing delicate flavor
FAINTLY ACRID AFTERTASTE

Density

0.915 at 68 °F (USCG, 1999) - Less dense than water; will float
0.914-0.919 at 15 °C/15 °C; 0.909-0.915 at 25 °C/25 °C

Odor

SLIGHT ODOR

Decomposition

When heated to decomposition, it emits acrid smoke and irritating fumes.

Drug Indication

For use in adults as a source of calories and fatty acids in total parenteral nutrition. Sometimes used as an additive in cosmetic products.
FDA Label

Therapeutic Uses

... Olive oil and rapeseed oil /were tested as to whether they/ have different effects on cholesterol metabolism ... /In a/ short-term experimental study, with controlled diets, ... a total of nine volunteers with conventional ileostomies /were tested for/ two 3-day diet periods /on a/ controlled diet including 75 g of rapeseed oil or olive oil ... Cholesterol absorption, ileal excretion of cholesterol, and bile acids, serum levels of cholesterol and bile acid metabolites /were measured/. Differences between diets /were/ evaluated with Wilcoxon's signed rank sum test. Rapeseed oil diet contained 326 mg more plant sterols than the olive oil diet. Rapeseed oil tended to decrease cholesterol absorption by 11% (p = 0.050), and increased excretion of cholesterol, bile acids, and their sum as sterols by 9% (p = 0.021), 32% (p = 0.038), and 51% (p = 0.011) compared to olive oil. A serum marker for bile acid synthesis (7alpha-hydroxy-4-cholesten-3-one) increased by 28% (p = 0.038) within 10 h of consumption, and serum cholesterol levels decreased by 7% (p = 0.024), whereas a serum marker for cholesterol synthesis (lathosterol) as well as serum levels of plant sterols remained unchanged ... Rapeseed oil and olive oil have different effects on cholesterol metabolism. Rapeseed oil, tends to decrease cholesterol absorption, increases excretion of cholesterol and bile acids, increases serum marker of bile acid synthesis, and decreases serum levels of cholesterol compared to olive oil. This could in part be explained by different concentrations of natural plant sterols...
... Eighteen young, healthy men participated in a double-blinded randomized cross-over study (3 week intervention period) with 50 g of oil per 10 MJ incorporated into a constant diet. Plasma cholesterol, triacylglycerol, apolipoprotein B, and very low density lipoprotein (VLDL), intermediate density lipoprotein (IDL), and low density lipoprotein (LDL) cholesterol concentrations were 10;-20% higher after consumption of the olive oil diet compared with the rapeseed oil and sunflower oil diets [analysis of variance (ANOVA), p < 0.05]. The size of IDL, VLDL, and LDL subfractions did not differ between the diets, whereas a significantly higher number (apolipoprotein B concentration) and lipid content of the larger and medium-sized LDL subfractions were observed after the olive oil diet compared with the rapeseed oil and sunflower oil diets (ANOVA, p < 0.05). Total HDL cholesterol concentration did not differ significantly, but HDL(2a) cholesterol was higher after olive oil and rapeseed oil compared with sunflower oil (ANOVA, p < 0.05).In conclusion, rapeseed oil and sunflower oil had more favorable effects on blood lipids and plasma apolipoproteins as well as on the number and lipid content of LDL subfractions compared with olive oil. Some of the differences may be attributed to differences in the squalene and phytosterol contents of the oils.
/Experimental Therapy/ Olive oil is a major component of the Mediterranean diet suggested to be beneficial to counteract Alzheimer's disease. ... 6,947 /elderly subjects received/ a brief baseline food frequency questionnaire and repeated cognitive tests. Olive oil intake was categorized as none (22.7%), moderate (use for cooking or dressing, 39.9%) and intensive (use for both cooking and dressing, 37.4%). Associations between olive oil and cognitive outcomes were examined taking into account socio-economic factors, health behaviors, health measures and other dietary intakes. ... Participants with moderate or intensive use of olive oil compared to those who never used olive oil showed lower odds of cognitive deficit for verbal fluency and visual memory. For cognitive decline during the 4-year follow-up, the association with intensive use was significant for visual memory (adjusted OR = 0.83, 95% CI: 0.69-0.99) but not for verbal fluency (OR = 0.85, 95% CI: 0.70-1.03) in multivariate analysis ...
Dietary habits play an important role in healthy ageing. We have investigated the role of dietary patterns on overall mortality in a large series of Italian elderly, recruited in five EPIC cohorts in Northern (Varese and Turin), Central (Florence) and Southern Italy (Naples and Ragusa).A total of 5611 subjects (72.6 % women) aged 60 years or older, enrolled in 1993-1998, were prospectively followed (median 6.2 years), with 152 deaths (98 women). Four major dietary patterns were identified by using an exploratory factor analysis based on dietary information collected at enrollment. The associations between these dietary patterns and overall mortality were evaluated by Cox models adjusted for potential confounders. The 'Olive Oil & Salad' pattern, characterised by a high consumption of olive oil, raw vegetables, soups and poultry, emerged as being inversely associated with overall mortality in both crude and adjusted models. After adjustment for gender, age and caloric intake, overall mortality was reduced by approximately 50 % in the highest quartile and a significant trend emerged (p = 0.008). This association persisted after adjusting for several additional confounders (hazard ratio (HR) 0.50; 95 % CI 0.29, 0.86; p for trend = 0.02). An association of the 'Pasta & Meat' pattern (characterised by pasta, tomato sauce, red meat, processed meat, added animal fat, white bread and wine) with increased overall mortality was also suggested, but only for the highest quartile in a multivariate model. Dietary recommendations aimed at the Italian elderly population should support a dietary pattern characterised by a high consumption of olive oil, raw vegetables and poultry.
For more Therapeutic Uses (Complete) data for Olive oil (42 total), please visit the HSDB record page.

Mechanism of Action

Olive oil consumption is protective against risk factors for cardiovascular and cancer diseases. A nutrigenomic approach was performed to assess whether changes in gene expression could occur in human peripheral blood mononuclear cells after olive oil ingestion at postprandial state. Six healthy male volunteers ingested, at fasting state, 50 mL of olive oil. Prior to intervention a 1-week washout period with a controlled diet and sunflower oil as the only source of fat was followed. During the 3 days before and on the intervention day, a very low-phenolic compound diet was followed. At baseline (0 hr) and at post-ingestion (6 hr), total RNA was isolated and gene expression (29,082 genes) was evaluated by microarray. From microarray data, nutrient-gene interactions were observed in genes related to metabolism, cellular processes, cancer, and atherosclerosis (e.g. USP48 by 2.16; OGT by 1.68-fold change) and associated processes such as inflammation (e.g. AKAP13 by 2.30; IL-10 by 1.66-fold change) and DNA damage (e.g. DCLRE1C by 1.47; POLK by 1.44- fold change). When results obtained by microarray were verified by qRT-PCR in nine genes, full concordance was achieved only in the case of up-regulated genes. Changes were observed at a real-life dose of olive oil, as it is daily consumed in some Mediterranean areas. /The/ results support the hypothesis that postprandial protective changes related to olive oil consumption could be mediated through gene expression changes.
Depending on their structure, some polyphenols (e.g. flavonoids) abundantly found in plant-derived beverages such as green tea can efficiently inhibit tyrosine kinase and serine/threonine kinase activities. Extra-virgin olive oil (EVOO - the juice of the olive obtained solely by pressing and consumed without any further refining process) is unique among other vegetable oils because of the high level of naturally occurring phenolic compounds. ...The ability of EVOO polyphenols to modulate HER2 tyrosine kinase receptor-induced in vitro transformed phenotype in human breast epithelial cells /was examined/. MCF10A normal breast epithelial cells retrovirally engineered to overexpress the wild-type sequence of human HER2 were used to further determine/ the relationship between chemical structures of EVOO-derived phenolics and their inhibitory activities on the tyrosine kinase activity of the HER2 oncoprotein. When the activation (phosphorylation) status of HER2 was semi-quantitatively measured the secoiridoids blocked HER2 signaling by rapidly reducing the activation status of the 1248 tyrosine residue (Y1248), the main autophosphorylation site of HER2. EVOO-derived single phenols tyrosol and hydroxytyrosol and the phenolic acid elenolic acid failed to significantly decrease HER2 tyrosine kinase activity. The anti-HER2 tyrosine kinase activity IC50 values were up to 5-times lower in the presence of EVOO-derived lignans and secoiridoids than in the presence of EVOO-derived single phenols and phenolic acids. EVOO polyphenols induced strong tumoricidal effects by selectively triggering high levels of apoptotic cell death in HER2-positive MCF10A/HER2 cells but not in MCF10A/pBABE matched control cells. EVOO lignans and secoiridoids prevented HER2-induced in vitro transformed phenotype as they inhibited colony formation of MCF10A/HER2 cells in soft-agar. /These/ findings not only molecularly support recent epidemiological evidence revealing that EVOO-related anti-breast cancer effects primarily affect the occurrence of breast tumors over-expressing the type I receptor tyrosine kinase HER2 but further suggest that the stereochemistry of EVOO-derived lignans and secoiridoids might provide an excellent and safe platform for the design of new HER2 targeted anti-breast cancer drugs.
Virgin olive oil (VOO) is considered to be one of the main components responsible for the health benefits of the Mediterranean diet, particularly against atherosclerosis where peripheral blood mononuclear cells (PBMNCs) play a crucial role in atherosclerosis development and progression. The objective of this article was to identify the PBMNC genes that respond to VOO consumption in order to ascertain the molecular mechanisms underlying the beneficial action of VOO in the prevention of atherosclerosis. Gene expression profiles of PBMNCs from healthy individuals were examined in pooled RNA samples by microarrays after 3 weeks of moderate and regular consumption of VOO, as the main fat source in a diet controlled for antioxidant content. Gene expression was verified by qPCR. The response to VOO consumption was confirmed for individual samples (n = 10) by qPCR for 10 upregulated genes (ADAM17, ALDH1A1, BIRC1, ERCC5, LIAS, OGT, PPARBP, TNFSF10, USP48, and XRCC5). Their putative role in the molecular mechanisms involved in atherosclerosis development and progression is discussed, focusing on a possible relation with VOO consumption. Our data support the hypothesis that 3 weeks of nutritional intervention with VOO supplementation, at doses common in the Mediterranean diet, can alter the expression of genes related to atherosclerosis development and progression.
Olive oil is an integral ingredient of the "Mediterranean diet" and accumulating evidence suggests that it may have a potential role in lowering the risk of several types of cancers. The mechanisms by which the cancer-preventing effects of olive oil can be performed, however, are not known. We recently hypothesized that a novel molecular explanation concerning the anti-cancer actions of olive oil may relate to the ability of its monounsaturated fatty acid (MUFA) oleic acid (OA; 18:1n-9) to specifically regulate cancer-related oncogenes. Supporting our hypothesis, exogenous supplementation of cultured breast cancer cells with physiological concentrations of OA was found to suppress the overexpression of HER2 (Her-2/neu, erbB-2), a well-characterized oncogene playing a key role in the etiology, progression and response to chemotherapy and endocrine therapy in approximately 20% of breast carcinomas. OA treatment was also found to synergistically enhance the efficacy of trastuzumab, a humanized monoclonal antibody binding with high affinity to the ectodomain (ECD) of the Her2-coded p185(HER2) oncoprotein. Moreover, OA exposure significantly diminished the proteolytic cleavage of the ECD of HER2 and, consequently, its activation status, a crucial molecular event that determines both the aggressive behavior and the response to trastuzumab of Her2-overexpressing breast carcinomas. Our most recent findings further reveal that OA exposure may suppresses HER2 at the transcriptional level by up-regulating the expression of the Ets protein PEA3 -a DNA-binding protein that specifically blocks HER2 promoter activity- in breast, ovarian and stomach cancer cell lines. This anti-HER2 property of OA offers a previously unrecognized molecular mechanism by which olive oil may regulate the malignant behavior of cancer cells. From a clinical perspective, it could provide an effective means of influencing the outcome of Her-2/neu-overexpressing human carcinomas with poor prognosis. Indeed, OA-induced transcriptional repression of HER2 oncogene may represent a novel genomic explanation linking "Mediterranean diet", olive oil and cancer as it seems to equally operate in various types of Her-2/neu-related carcinomas.
For more Mechanism of Action (Complete) data for Olive oil (7 total), please visit the HSDB record page.

Vapor Pressure

5.17 mmHg (USCG, 1999)

Impurities

When bought in bulk or from unlabeled containers, cottonseed oil, colza oil, grapeseed oil, sesame oil, or other bland oils are not uncommonly found as adulterants.
Determination of tea seed oil in olive oil.

Absorption Distribution and Excretion

Olive oil is a functional food, which in addition to having a high level of monounsaturated fatty acids (MUFA), also contains multiple minor components, among them several phenolic compounds. Oleuropeine and its glycoside are the main sources of a simple phenol hydroxytyrosol with a strong antioxidant activity. Hydroxytyrosol is well absorbed in the gastrointestinal tract but its bioavailability is poor because an important first past metabolism both in gut and liver, leading to the formation of sulphate and glucuronide conjugates, to the extent that concentrations in body fluids of its free form are almost undetectable. This is a major drawback in our understanding of the antioxidant activity of this compound in vivo and the potential health benefits derived from its consumption. The picture is further compounded by the fact that hydroxytyrosol is also a dopamine metabolite and body fluids concentrations combine exogenous and endogenous sources.
Olive oil phenolic compounds are generally believed to have beneficial antioxidant effects, but little is known about characteristics of their postprandial bioavailability in natural olive oil at real-life doses. The aim of the present study was to determine the concentrations of olive oil phenolic compounds in urine collected over 24 hr (24 hr urine) after a bolus ingestion of 25 mL of olive oil with different phenolic content, and to demonstrate the effect of this real-life olive oil dose on postprandial levels of blood lipids and oxidative stress biomarkers, as well as to examine the beneficial effects of olive oil phenols. Oral fat loads of 25 mL olive oil with high, moderate, and low phenolic content were administered to 12 healthy male volunteers in a randomized, controlled, crossover trial. Tyrosol and hydroxytyrosol were absorbed in a dose-dependent manner according to the phenolic content of the olive oil administered. The administered dose of 25 mL, which is close to that used daily in Mediterranean countries, did not induce significant postprandial lipemia nor did it promote an increase of in vivo oxidation markers. With regard to plasma antioxidant enzymes, glutathione peroxidase activity decreased postprandially after low phenolic content olive oil ingestion; however this was not observed after intake of moderate and high phenolic content olive oils. The phenolic content of the olive oils administered may account for the protection of the endogenous antioxidant defenses at postprandial state after ingestion of moderate and high phenolic content olive oils.
In humans, ... hydroxytyrosol (3,4-dihydroxyphenylethanol; HT), one of the major antioxidant components of virgin olive oil, ... is present in lipoproteins involved in atherosclerotic processes and is excreted in the urine mainly as glucuronide-conjugate. The aim of /this/ present study was to elucidate, in humans, the metabolic fate of HT after ingestion of virgin olive oil. After administration of virgin olive oil, 24-hour urine collections of healthy volunteers were prepared for gas chromatography-mass spectrometry analyses in order to identify and quantify HT and its metabolites homovanillic alcohol (HVA1c) and homovanillic acid (HVA). The results indicate that this compound undergoes the action of catechol-O-methyl transferase (COMT), enzymes involved in the catecholamine catabolism, resulting in an enhanced excretion of HVA1c. ... A significant increase of HVA /was found/, indicating an oxidation of the ethanolic residue of HT and/or of HVA1c in humans. The excretion of both metabolites significantly correlated with the dose of administered HT.
.. Olive oil phenolics, namely tyrosol and hydroxytyrosol, are dose-dependently absorbed in humans after ingestion and ... are excreted in the urine as glucuronide conjugates. Furthermore, an increase in the dose of phenolics administered increased the proportion of conjugation with glucuronide.

Metabolism Metabolites

Acyl-CoA hydrolase activity in rats maintained on a high-carbohydrate diet for 5 wk was comparable to the activity observed on a high-fat (olive oil) diet.

Drug Warnings

/Infant, premature/ In the first period of life, premature infants need parenteral nutrition.... Lipid emulsions (LEs), which are a part of parenteral nutrition, are known as potent immunological modulators and may therefore influence the immune status of parenterally fed infants. The aim of the study was to compare tumor necrosis factor (TNF)-alpha, interleukin (IL)-6, and IL-10 production in the peripheral blood mononuclear cells (PBMCs) of premature infants parenterally fed with 2 LEs: METHODS: Premature infants born at < 32 weeks' gestation and with a birth weight < 1500 g were randomized in a double-blind method within the first 48 hours of life to receive 1 of 2 lipid emulsions : olive oil (OO) or soybean oil (SO) based. At baseline and after 14 days, blood samples were collected, and PBMCs were isolated and then cultured for 48 hours in medium only and in the presence of anti-CD3 antibodies. ... Of 44 recruited infants, 38 completed the study, 18 in the OO group and 20 in the SO group. The cytokine synthesis profile before the LE introduction was the same in both groups (nonstimulated and anti-CD3-induced PBMC). In the succeeding 14 days of parenteral nutrition, TNF-alpha, IL-6, and IL-10 levels in nonstimulated PBMCs remained unchanged in both groups. In contrast, IL-6 production was significantly higher in the SO group. SO-based LE may promote an excess of IL-6 production, especially in the T cell-dependent way of PBMC activation (via anti-CD3). OO emulsion seems to be immunologically more neutral than SO emulsion.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Cosmetics -> Emollient; Solvent

Methods of Manufacturing

Olives are pressed mechanically and the oil recovered by solvent extraction with hexane and refined by treatment with caustic soda
A fixed oil obtained from ripe olives, the fruit of the cultivated olive tree, Olea europaea L, Oleaceae ... Whole olives are crushed in edge runner mills and oil is expressed in open hydraulic presses.
By crushing ... ripe olives in a mill without breaking putamen ... Moderately pressing pulpy mass. This produces highest grade ... virgin oil, "sublime oil," or "first expressed oil." Mass ... is mixed with water ... Expressed with greater pressure, an oil of second quality resulting.
... Any oil remaining in press cake is finally extracted with carbon disulfide, or the mass is thrown into large cisterns, mixed with water, and oil allowed to separate. This is sometimes called "pyrene oil," "bagasse oil," or "huile d'enfer."

General Manufacturing Information

Olive oil: ACTIVE
Constituents: mixed glycerides of oleic acid 83.5%, of palmitic acid 9.4%, of linoleic acid 4.0%, of stearic acid 2.0%, of arachidic acid 0.9%. Minor constituents are squalene, up to 0.7%, phytosterol and tocopherols about 0.2%.
Produced almost exclusively in the countries adjoining the Mediterranean Sea, Spain being the largest producer.
... It is produced to a limited extent in southern US, chiefly in California. The finest European oil is imported from Leghorn, Italy.
(Vet): Topically, it has been used in otic preparations ... and in ointments ...
For more General Manufacturing Information (Complete) data for Olive oil (7 total), please visit the HSDB record page.

Storage Conditions

Olive oil should be stored in a cool, dry place in a tight, well-filled container, protected from light. For refined oil intended for use in the manufacture of parenteral dosage forms, PhEur 6.2 requires that the bulk oil be stored under an inert gas.
Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Light sensitive. Store under inert gas. Air sensitive.

Interactions

... Mice were fed liquid diets containing either corn oil (control, AIN-93) or olive oil (6.25 g/L) throughout experiments. Animals were treated with CCl(4) for 4 weeks intraperitoneally. The mRNA expression of TGF-beta1 and collagen 1alpha2 (col1alpha2) in the liver was assessed by reverse transcriptase-polymerase chain reaction (RT-PCR). The hepatic stellate cells (HSCs) were isolated from /C57BL/ mice, and co-cultured with either oleic acid (100 microM) or linoleic acid (100 microM) for 2 days. The expression of alpha-smooth muscle actin (alpha-SMA) was assessed by immunohistochemistry. In addition, the production of hydroxyproline was determined. Serum alanine aminotransferase levels and the mRNA expression of TGF-beta and collalpha2 were significantly reduced by treatment with olive oil. Dietary olive oil blunted the expression of alpha-SMA in the liver and liver injury and hepatic fibrosis were prevented by treatment with olive oil. The number of alpha-SMA positive cells was significantly lower in HSCs co-cultured with oleic acid than in those co-cultured with linoleic acid. Concentration of hydroxyproline in culture medium was significantly lower in cells co-cultured with oleic acid than in the control. Dietary olive oil prevents CCl(4)-induced tissue injury and fibrosis in the liver. Since oleic acid inhibited activation of HSCs, oleic acid may play a key role on this mechanism.
This study was conducted to determine whether the daily consumption for 84 days of tyrosol and hydroxytyrosol, the main olive oil phenolic compounds, and olive oil mill wastewater (OMWW), a byproduct of olive oil production, rich in micronutrients, may improve bone loss in ovariectomized /Wistar/ rats (an experimental model of postmenopausal osteoporosis) and in ovariectomized rats with granulomatosis inflammation (a model set up for senile osteoporosis). As expected, an induced chronic inflammation provoked further bone loss at total, metaphyseal, and diaphyseal sites in ovariectomized rats. Tyrosol and hydroxytyrosol prevented this osteopenia by increasing bone formation (p < 0.05), probably because of their antioxidant properties. The two doses of OMWW extracts had the same protective effect on bone ( p < 0.05), whereas OMWW did not reverse established osteopenia. In conclusion, polyphenol consumption seems to be an interesting way to prevent bone loss.
... To test the relevance of other components of oils in the prevention of atherosclerosis, two olive oils from the same cultivar devoid of soluble phenolic compounds were prepared using different procedures (pressure or centrifugation), characterized and fed to apolipoprotein E-deficient mice as 10% (w/w) of their diet. The 2 olive oils had similar levels of monounsaturated fatty acids and squalene, but they differed in their content of linoleic, phytosterols, tocopherols, triterpenes and waxes, which were particularly enriched in the test olive oil obtained by centrifugation. In mice that received a diet enriched in the olive oil derived through centrifugation, the progression of atherosclerosis was delayed compared to the mice that received standard olive oil. That effect was associated with decreases in plasma triglycerides, total and non-high-density lipoprotein cholesterol and isoprostane 8-iso-prostaglandin F(2alpha). /These/ results clearly indicate that the preparation of olive oil is crucial in determining its antiatherosclerotic effect, which extends beyond the presence of phenolic compounds. The test olive oil exerted its antiatherosclerotic effects by modifying plasma lipids and oxidative stress, and it might be a good candidate to replace other fats in functional foods.
The purpose of the present study was to analyse the association of olive oil and dietary restriction on lipid profile and myocardial antioxidant defenses. Male Wistar rats (180-200 g, n = 6) were divided into 4 groups: control ad libitum diet (C), 50% restricted diet (DR), fed ad libitum and supplemented with olive oil (3 mL/(kg x day)) (OO), and 50% restricted diet and supplemented with olive oil (DROO). After 30 days of treatments, OO, DR, and DROO groups had increased total cholesterol and high-density lipoprotein cholesterol concentrations. DR and DROO animals showed decreased low-density lipoprotein cholesterol. DROO had the lowest low-density lipoprotein cholesterol concentration. Total lipids and triacylglycerols were raised by dietary restriction and diminished by olive oil. OO rats had higher myocardial superoxide dismutase and lower catalase and glutathione peroxidase activities than C rats. DR and DROO showed enhanced cardiac superoxide dismutase, catalase, and glutathione peroxidase activities from the control. Olive oil supplementation alone improved the lipid profile but was more effective when coupled with dietary restriction. There was a synergistic beneficial action of dietary restriction and olive oil on serum lipids and myocardial antioxidant defences.
For more Interactions (Complete) data for Olive oil (19 total), please visit the HSDB record page.

Stability Shelf Life

When cooled, olive oil becomes cloudy at approx 10 °C and becomes a butterlike mass at 0 °C.
Becomes rancid on exposure to air.

Dates

Last modified: 11-23-2023
ChemIDPlus: Olive Oil

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